3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
Overview
Description
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol It is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of 4-chloropyrazole with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with cyclohexanone . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclohexanone moiety.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives .
Scientific Research Applications
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one
- 3-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-one
- 3-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
Uniqueness
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity. This substitution can enhance its antimicrobial properties and make it a valuable intermediate in the synthesis of other compounds .
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWCAYJRPRRVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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